2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate is a complex organic compound known for its vibrant color properties. This compound belongs to the class of cyanine dyes, which are widely used in various scientific and industrial applications due to their excellent photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate typically involves a multi-step process. The starting materials include indole derivatives and various aldehydes. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the indolium core and subsequent sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can alter its photophysical properties.
Reduction: Reduction reactions can lead to the formation of reduced indolium derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various indolium derivatives with modified photophysical properties, which can be tailored for specific applications.
Scientific Research Applications
2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in the labeling of biological molecules for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and as a contrast agent in medical imaging.
Industry: Applied in the manufacturing of optical materials and devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism of action of 2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate involves its interaction with specific molecular targets. The compound’s photophysical properties are attributed to its ability to absorb and emit light at specific wavelengths. This interaction is facilitated by the conjugated system within the molecule, which allows for efficient energy transfer and fluorescence.
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct photophysical properties. These properties make it particularly suitable for applications requiring high fluorescence intensity and stability.
Properties
Molecular Formula |
C37H44N2O8S2 |
---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C37H44N2O8S2/c1-36(2)29-23-27(48(42,43)44)15-17-31(29)38(5)33(36)19-13-25-10-9-11-26(22-25)14-20-34-37(3,4)30-24-28(49(45,46)47)16-18-32(30)39(34)21-8-6-7-12-35(40)41/h13-20,22-24H,6-12,21H2,1-5H3,(H2-,40,41,42,43,44,45,46,47) |
InChI Key |
DLYKRYZANXSQNL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)O)(C)C)/CCC3)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)O)(C)C)CCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.